molecular formula C11H12N2O B2876928 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 315707-22-3

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B2876928
CAS No.: 315707-22-3
M. Wt: 188.23
InChI Key: DFMHEKVRQQCXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-(4-methylphenyl)sulfanyl]ethanone

Uniqueness

1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group.

Properties

IUPAC Name

1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-4-5-13-10(6-7)12-8(2)11(13)9(3)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMHEKVRQQCXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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